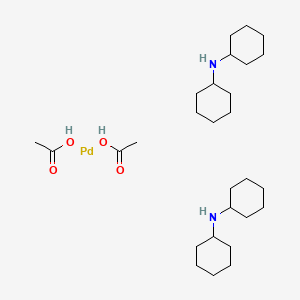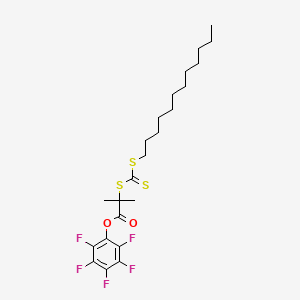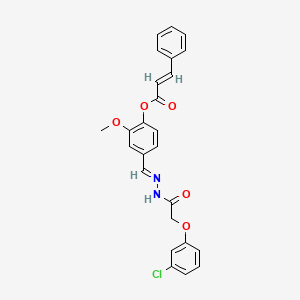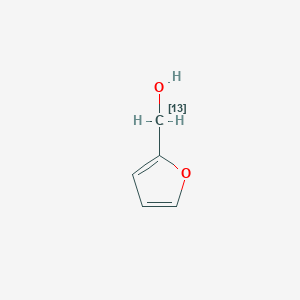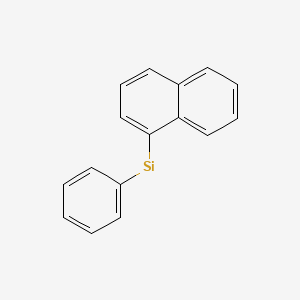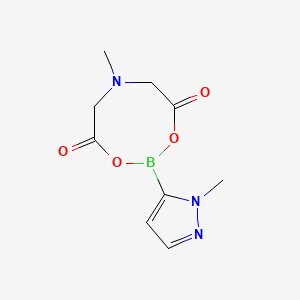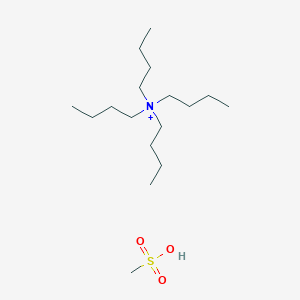
(2S)-5-amino-2-(15N)azanyl-5-oxo(213C)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-amino-2-(15N)azanyl-5-oxo(213C)pentanoic acid is a compound of significant interest in various scientific fields. This compound is characterized by its unique isotopic labeling, which includes nitrogen-15 and carbon-13. These isotopic labels make it particularly useful in research applications involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for detailed studies of molecular structures and dynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-5-amino-2-(15N)azanyl-5-oxo(213C)pentanoic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of isotopically labeled ammonia (15NH3) and carbon dioxide (13CO2) in the synthesis process. The reaction conditions often require controlled temperatures and pressures to ensure the incorporation of the isotopes into the desired positions within the molecule.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar isotopically labeled precursors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-5-amino-2-(15N)azanyl-5-oxo(213C)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) replace existing functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Hydroxide ions (OH-) in aqueous solutions or amines (NH2-) in organic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S)-5-amino-2-(15N)azanyl-5-oxo(213C)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nitrogen and carbon atoms in biological systems.
Medicine: Investigated for its potential role in drug development and metabolic pathway analysis.
Industry: Utilized in the production of isotopically labeled compounds for various industrial applications, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2S)-5-amino-2-(15N)azanyl-5-oxo(213C)pentanoic acid involves its incorporation into metabolic pathways where it can be tracked using NMR spectroscopy or mass spectrometry. The isotopic labels allow researchers to monitor the movement and transformation of the compound within biological systems, providing insights into metabolic processes and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-Amino-5-(carbamoylamino)pentanoic Acid (Citrulline): Similar in structure but lacks the isotopic labeling.
Ethyl acetoacetate: Used in similar research applications but differs in its chemical structure and properties.
Uniqueness: The primary uniqueness of (2S)-5-amino-2-(15N)azanyl-5-oxo(213C)pentanoic acid lies in its isotopic labeling, which provides distinct advantages in research applications, particularly in NMR spectroscopy and mass spectrometry. This labeling allows for precise tracking and analysis of the compound in various scientific studies.
Eigenschaften
Molekularformel |
C5H10N2O3 |
|---|---|
Molekulargewicht |
148.13 g/mol |
IUPAC-Name |
(2S)-5-amino-2-(15N)azanyl-5-oxo(213C)pentanoic acid |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i3+1,6+1 |
InChI-Schlüssel |
ZDXPYRJPNDTMRX-UWTFFFEOSA-N |
Isomerische SMILES |
C(CC(=O)N)[13C@@H](C(=O)O)[15NH2] |
Kanonische SMILES |
C(CC(=O)N)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12054972.png)
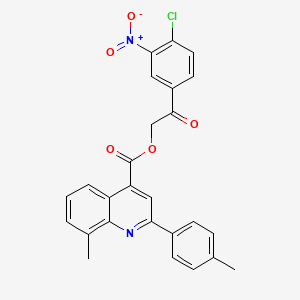

![methyl 4-[(E)-{2-[3-(3,6-diiodo-9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12054992.png)
